N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
1-phenyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S3/c19-23(20,13-14-5-2-1-3-6-14)18-11-10-15-8-9-17(22-15)16-7-4-12-21-16/h1-9,12,18H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHOFCANMUINQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide is related to its role as a hole transport material (HTM) in perovskite solar cells (PSCs). The compound is based on the 2,2’-bithiophene core, which is known for its excellent charge mobility and prolonged carrier lifetimes.
Mode of Action
The compound interacts with its targets by facilitating charge mobility. The 2,2’-bithiophene core is modified through substituting the end groups situated on the diphenylamine moieties with a tow acceptor bridged by thiophene. This modification tests the impact of the π-bridge and acceptor on the electronic, photophysical, and photovoltaic properties of the newly created molecules.
Biochemical Pathways
The compound affects the biochemical pathways related to charge transport in PSCs. It contributes to the efficiency of solar cells by enhancing the hole transport layer (HTL), which is crucial for charge extraction and transportation.
Result of Action
The result of the compound’s action is an improvement in the efficiency of PSCs. The newly engineered molecules displayed a lower band gap and a greater λ max compared to the model molecule. The power conversion efficiencies (PCEs) of all newly designed molecules were high compared with the reference molecule.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide, a compound characterized by its unique bithiophene structure and sulfonamide moiety, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Antimicrobial Activity
A study on related sulfonamide compounds demonstrated significant antimicrobial activity against various strains of bacteria. The structure-activity relationship (SAR) indicated that modifications in the sulfonamide group can enhance potency. For instance, compounds similar to this compound showed IC50 values as low as 25 nM against certain β-lactamases, indicating strong inhibitory effects against antibiotic resistance mechanisms .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Sulfonamide A | 25 | AmpC β-lactamase |
| Sulfonamide B | 50 | Various bacterial strains |
Anticancer Potential
Emerging research has also focused on the anticancer properties of sulfonamide derivatives. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been investigated. For example, a related compound was found to inhibit CDK9 with an IC50 of 0.34 μM, showcasing potential as a therapeutic agent in cancer treatment .
Study 1: Antibacterial Efficacy
In a recent study, a series of sulfonamide compounds were evaluated for their antibacterial activity against resistant strains. This compound was included in the screening and exhibited promising results with an IC50 value significantly lower than traditional antibiotics. This suggests its potential as a novel antibacterial agent.
Study 2: Anticancer Activity
Another study explored the anticancer effects of various sulfonamides, including our compound of interest. The results indicated that it effectively inhibited cancer cell growth in vitro, particularly in leukemia cell lines. Further investigations into its mechanism revealed that it induces apoptosis through caspase activation pathways.
Comparison with Similar Compounds
The compound is compared below with structurally related sulfonamides and bithiophene derivatives. Key parameters include molecular features, synthesis routes, and biological activities.
Structural Analogues
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
- Structure : Differs by substitution of the phenyl group with a 2,5-difluorophenyl moiety.
- Molecular Weight : 399.5 g/mol (vs. target compound’s estimated ~381.5 g/mol, assuming removal of fluorine atoms) .
5-Acetyl-2,2'-bithiophene (Compound 5)
- Structure : Bithiophene core with an acetyl substituent at the 5-position.
- Activity : Exhibits anti-inflammatory effects by inhibiting nitrite production in RAW 264.7 cells (IC₅₀ = 8.2 µM) .
- Comparison : The acetyl group introduces electron-withdrawing effects, altering electronic conjugation compared to the ethyl-sulfonamide chain in the target compound.
4-Isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (5a)
- Structure : Thiazole-linked sulfonamide with a methylsulfonylphenyl group.
- Activity : Inhibits sphingosine kinase 1 (SphK1), a target in cancer therapy (IC₅₀ = 0.87 µM) .
- Comparison : Replacement of bithiophene with a thiazole ring highlights the role of heterocycles in modulating target specificity.
Nimesulide Derivatives
- Structure: Aromatase inhibitor scaffold with nitro and phenoxy substituents.
- Activity : Anti-inflammatory via COX-2 inhibition; the sulfonamide group is critical for binding .
- Comparison : Demonstrates how sulfonamide substituents (e.g., nitro groups) influence pharmacological potency.
Comparative Data Table
Preparation Methods
Stille Cross-Coupling Approach
Palladium-catalyzed Stille coupling between 5-(trimethylstannyl)-2-thiophene and 2-(2-bromoethyl)thiophene achieves regioselective bithiophene formation. Reaction conditions involve:
Table 1: Stille Coupling Parameters
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Dry THF |
| Temperature | 65°C under N₂ atmosphere |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Post-coupling, the bromoethyl group undergoes azide substitution (NaN₃/DMF, 80°C, 6 hr) followed by Staudinger reduction (PPh₃/THF:H₂O, 25°C) to yield the primary amine.
Friedel-Crafts Alkylation Strategy
Alternative routes employ AlCl₃-mediated Friedel-Crafts alkylation between 2-thiophene and 1,2-dibromoethane (molar ratio 1:1.2), producing 2-(2-bromoethyl)thiophene. Subsequent Ullmann coupling with a second thiophene unit (CuI/1,10-phenanthroline, DMF, 110°C) forms the bithiophene core. Amine functionality is introduced via Gabriel synthesis (phthalimide/KI, DMF, 100°C) followed by hydrazinolysis.
Preparation of Phenylmethanesulfonyl Chloride
The sulfonating agent is synthesized through radical chlorination:
Table 2: Sulfonyl Chloride Synthesis
| Parameter | Value |
|---|---|
| Starting Material | Phenylmethanethiol |
| Chlorinating Agent | Cl₂ gas (1.5 equiv) |
| Solvent | CCl₄ |
| Initiator | AIBN (0.1 equiv) |
| Reaction Time | 4 hours at reflux |
| Yield | 89% |
Sulfonamide Bond Formation
The final step involves nucleophilic substitution between 5-(2-aminoethyl)-2,2'-bithiophene and phenylmethanesulfonyl chloride:
Table 3: Sulfonylation Reaction Optimization
| Condition | Optimal Value |
|---|---|
| Solvent | Anhydrous DCM |
| Base | DIPEA (3.0 equiv) |
| Temperature | 0°C → 25°C gradient |
| Reaction Time | 8 hours |
| Workup | Aqueous NaHCO₃ extraction |
| Purification | Silica gel chromatography |
| Yield | 82–85% |
Notably, slow addition of sulfonyl chloride (0.5 mL/min) prevents dimerization side products.
Advanced Purification Techniques
Final product purification employs orthogonal methods:
Recrystallization
Dissolution in hot ethyl acetate (60°C) followed by gradual cooling to -20°C produces needle-like crystals (purity >99% by HPLC).
Preparative HPLC
Method:
-
Column: C18 (250 × 21.2 mm, 5 μm)
-
Mobile Phase: 65:35 MeCN/H₂O (0.1% TFA)
-
Flow Rate: 15 mL/min
-
Detection: 254 nm
Analytical Characterization
Table 4: Spectroscopic Data
Challenges and Mitigation Strategies
Bithiophene Isomerization
The 5,5'-bithiophene linkage demonstrates thermodynamic preference over 4,4'-isomers. Kinetic control through low-temperature coupling (0–5°C) suppresses undesired regioisomers.
Sulfonamide Hydrolysis
Moisture-sensitive intermediates necessitate strict anhydrous conditions (<50 ppm H₂O). Molecular sieves (4Å) in the reaction mixture maintain dryness during sulfonylation.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
-
Stille coupling: 15 min at 100°C (μW) vs 12 hr conventional
-
Sulfonylation: 5 min at 80°C (μW) vs 8 hr conventional
Flow Chemistry Approach
Continuous flow system parameters:
-
Reactor Volume: 10 mL
-
Flow Rate: 0.5 mL/min
-
Residence Time: 20 min
-
Yield Improvement: 12% over batch
Scale-Up Considerations
Table 5: Pilot Plant Parameters
| Parameter | Lab Scale | Kilo Lab |
|---|---|---|
| Batch Size | 50 g | 2 kg |
| Cooling Rate | 5°C/min | 1°C/min |
| Mixing Efficiency | 500 rpm | 120 rpm |
| Purification Cycle | 2 hours | 8 hours |
Notably, scaled-up reactions require segmented addition of AlCl₃ to prevent thermal runaway during Friedel-Crafts steps .
Q & A
Q. What are the key synthetic routes for preparing N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide?
The synthesis typically involves multi-step processes:
- Bithiophene core formation : Suzuki-Miyaura coupling of bromothiophene and thiophene boronic acid under palladium catalysis .
- Functionalization : Introduction of the sulfonamide group via nucleophilic substitution or coupling reactions with phenylmethanesulfonyl chloride .
- Hydroxyethyl linker attachment : Controlled alkylation or epoxide ring-opening reactions to introduce the ethyl-hydroxy bridge . Key parameters include temperature (60–120°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd(PPh₃)₄) to optimize yield (reported 50–75%) .
Q. How is the compound characterized to confirm structural integrity?
Standard characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the bithiophene and sulfonamide groups .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ~427.52 g/mol for analogs) .
- X-ray crystallography : For resolving π-stacking interactions in the bithiophene core . Purity is assessed via HPLC (>95% purity threshold) and elemental analysis .
Q. What functional groups dominate its reactivity?
Reactivity is driven by:
- Sulfonamide group : Participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions .
- Bithiophene unit : Facilitates π-π stacking and electrophilic aromatic substitution (e.g., halogenation) .
- Hydroxyethyl bridge : Susceptible to oxidation or esterification .
Advanced Research Questions
Q. How do electronic properties of the bithiophene core influence applications in organic electronics?
The bithiophene’s extended π-conjugation enables:
- Charge transport : High hole mobility (µh ~10⁻³ cm²/V·s) in organic semiconductors due to planar stacking .
- Bandgap tuning : Substituents on the phenylsulfonamide modulate the HOMO-LUMO gap (e.g., 2.8–3.2 eV) for OLED/OPV applications . Computational methods (DFT) predict electron density distribution, validated by UV-Vis and cyclic voltammetry .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ variability) are addressed via:
- Structure-activity relationship (SAR) studies : Systematic modification of the phenyl or thiophene groups to isolate active pharmacophores .
- Target validation : Binding assays (e.g., SPR or ITC) to confirm interactions with enzymes like FABP4 or tyrosine phosphatases .
- Solubility optimization : Adjusting the hydroxyethyl linker length to improve bioavailability .
Q. How are reaction conditions optimized for scale-up synthesis?
High-throughput screening (HTS) and flow chemistry are employed:
- Catalyst screening : Pd-based catalysts vs. Cu/Fe alternatives for cost-effective coupling .
- Solvent selection : Switch from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- In-line analytics : Real-time FTIR monitoring to detect intermediates and minimize side products .
Q. What computational methods predict its interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations:
- Binding affinity : Predict ΔG values for sulfonamide-enzyme interactions (e.g., −8.2 kcal/mol for FABP4 inhibition) .
- Pharmacophore mapping : Identify critical residues (e.g., Arg126 in FABP4) for selective binding . Validation via in vitro assays (e.g., fluorescence polarization) .
Q. How do substituents on the phenyl ring alter physicochemical properties?
- Electron-withdrawing groups (e.g., -CF₃) : Increase metabolic stability but reduce solubility (logP >3.5) .
- Methoxy groups : Enhance solubility (logP ~2.8) and H-bonding with biological targets .
- Fluorine substitution : Improves membrane permeability (Papp >1×10⁻⁶ cm/s in Caco-2 assays) .
Methodological Notes
- Contradiction analysis : Cross-validate HPLC and NMR data to rule out impurities affecting bioactivity .
- Scale-up challenges : Use DoE (Design of Experiments) to optimize Pd catalyst loading (<2 mol%) and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
